![molecular formula C17H19ClN2O5 B13939241 diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)
diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate: is a synthetic organic compound with the molecular formula C17H19ClN2O5 and a molecular weight of 366.80 g/mol . This compound is primarily used in research settings, particularly in the fields of organic synthesis and proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate typically involves the reaction of 6-chloroindole with diethyl malonate in the presence of a formamido group. The reaction conditions often include the use of solvents such as dichloromethane, ethyl acetate, and methanol . The reaction is carried out under controlled temperatures, usually around -20°C, to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex organic molecules and heterocycles .
Biology: In biological research, the compound is used to study various biochemical pathways and interactions. It serves as a probe to investigate the function of specific enzymes and proteins .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In industrial settings, Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is used in the production of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound is known to influence key biochemical processes .
Comparaison Avec Des Composés Similaires
- Diethyl 2-(6-chloro-1H-indol-3-yl)methyl-2-formamidomalonate
- Diethyl 2-(6-chloroindol-3-yl)methyl-2-formamidomalonate
Comparison: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C17H19ClN2O5 |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C17H19ClN2O5/c1-3-24-15(22)17(19-10-21,16(23)25-4-2)9-13-7-11-5-6-12(18)8-14(11)20-13/h5-8,10,20H,3-4,9H2,1-2H3,(H,19,21) |
Clé InChI |
QOBUKPKALMVXHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC2=C(N1)C=C(C=C2)Cl)(C(=O)OCC)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


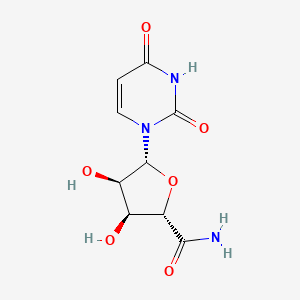

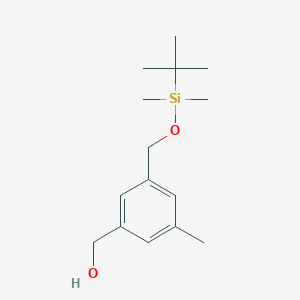
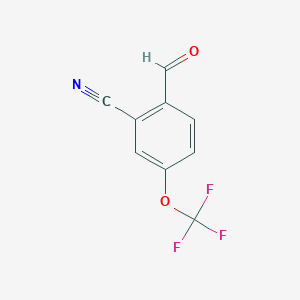
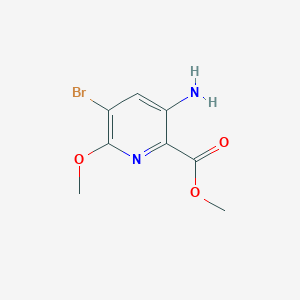
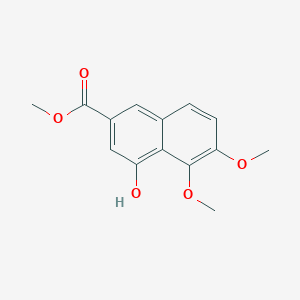
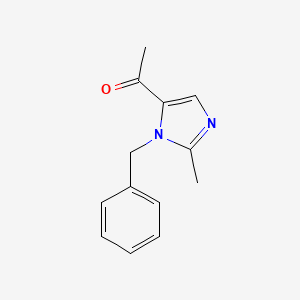
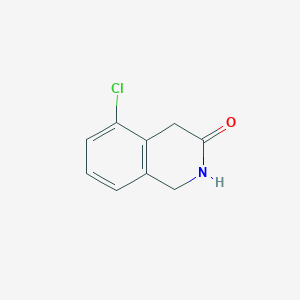
![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)




![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)
